molecular formula C9H11BrO B12412159 1-(4-Bromophenyl)-2-propanol-d6

1-(4-Bromophenyl)-2-propanol-d6

Cat. No.: B12412159
M. Wt: 221.12 g/mol
InChI Key: PTJSRXRFTTYPFF-UUASTNDZSA-N
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Description

1-(4-Bromophenyl)-2-propanol-d6 is a deuterated derivative of 1-(4-Bromophenyl)-2-propanol. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propanol group. The deuterium atoms replace the hydrogen atoms in the propanol group, making it useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-2-propanol-d6 can be synthesized through several methods. One common approach involves the bromination of acetophenone followed by reduction and deuteration. The process typically includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale bromination: using automated reactors to ensure consistent quality and yield.

    Efficient reduction: techniques to convert 4-bromoacetophenone to 1-(4-bromophenyl)-2-propanol.

    Deuteration: using high-purity deuterated reagents to achieve the desired isotopic labeling.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-2-propanol-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar solvents.

Major Products:

    Oxidation: 1-(4-Bromophenyl)-2-propanone.

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-propanol-d6 depends on its application. In NMR spectroscopy, the deuterium atoms provide a distinct signal that helps in the structural elucidation of organic compounds. In pharmaceutical research, it acts as a building block for synthesizing drugs, where its bromine atom can be substituted to introduce various functional groups .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H11BrO

Molecular Weight

221.12 g/mol

IUPAC Name

1-(4-bromophenyl)-1,1,2,3,3,3-hexadeuteriopropan-2-ol

InChI

InChI=1S/C9H11BrO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5,7,11H,6H2,1H3/i1D3,6D2,7D

InChI Key

PTJSRXRFTTYPFF-UUASTNDZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=C(C=C1)Br)O

Canonical SMILES

CC(CC1=CC=C(C=C1)Br)O

Origin of Product

United States

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